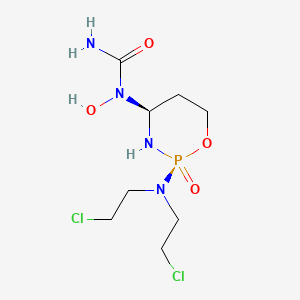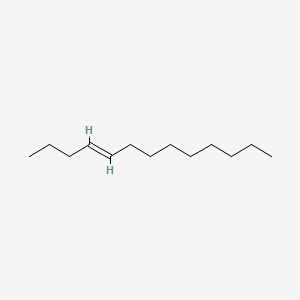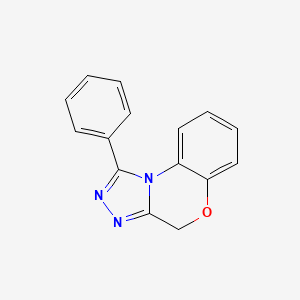
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a urea moiety and a tetrahydro-2H-1,3,2-oxazaphosphorin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- involves multiple stepsThe final step involves the addition of the urea moiety and the oxidation of the phosphorus atom to form the P-oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the P-oxide group to a phosphine or phosphinite.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Urea, N-(2-(bis(2-chloroethyl)amino)ethyl)-N-hydroxy-, P-oxide: Similar structure but lacks the tetrahydro-2H-1,3,2-oxazaphosphorin ring.
Urea, N-(2-(bis(2-chloroethyl)amino)propyl)-N-hydroxy-, P-oxide: Similar structure with a different alkyl chain length.
Uniqueness
The uniqueness of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, cis- lies in its tetrahydro-2H-1,3,2-oxazaphosphorin ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Propiedades
Número CAS |
97139-56-5 |
|---|---|
Fórmula molecular |
C8H17Cl2N4O4P |
Peso molecular |
335.12 g/mol |
Nombre IUPAC |
1-[(2R,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C8H17Cl2N4O4P/c9-2-4-13(5-3-10)19(17)12-7(1-6-18-19)14(16)8(11)15/h7,16H,1-6H2,(H2,11,15)(H,12,17)/t7-,19+/m0/s1 |
Clave InChI |
NEHSQHPPBUJKKZ-ZDVLTJLQSA-N |
SMILES isomérico |
C1CO[P@](=O)(N[C@H]1N(C(=O)N)O)N(CCCl)CCCl |
SMILES canónico |
C1COP(=O)(NC1N(C(=O)N)O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)




![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)






